(3-Ethynylphenyl)thiourea

Overview

Description

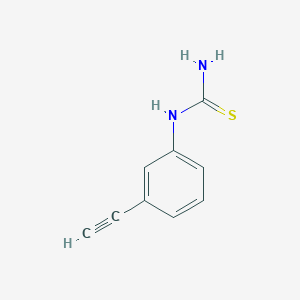

(3-Ethynylphenyl)thiourea is an organosulfur compound with the molecular formula C9H8N2S It is a derivative of thiourea, where the phenyl group is substituted with an ethynyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethynylphenyl)thiourea typically involves the reaction of 3-ethynylaniline with thiocyanate under specific conditions. One common method is the nucleophilic substitution reaction where 3-ethynylaniline reacts with ammonium thiocyanate in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and concentration of reactants to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(3-Ethynylphenyl)thiourea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert this compound to corresponding amines or thiols using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.

Substitution: Various nucleophiles such as amines, alcohols; reactions often require catalysts and are performed in organic solvents.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines, thiols

Substitution: Corresponding substituted thioureas

Scientific Research Applications

Antimicrobial Activity

(3-Ethynylphenyl)thiourea has demonstrated significant antibacterial activity against various pathogens. Research indicates that thiourea derivatives, including this compound, exhibit promising effects against Gram-positive and Gram-negative bacteria. For instance, a study reported minimum inhibitory concentrations (MICs) ranging from 40 to 50 µg/mL against strains such as Staphylococcus aureus and Escherichia coli, showing comparable efficacy to standard antibiotics like ceftriaxone .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Thiourea derivatives have been shown to inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth. For example, studies have indicated IC50 values ranging from 3 to 14 µM for various thiourea derivatives against cancer cell lines related to pancreatic, prostate, and breast cancers . The mechanisms of action often involve the modulation of angiogenesis and cancer cell signaling pathways.

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound exhibits antioxidant effects. This is crucial for mitigating oxidative stress in biological systems, which is linked to various diseases, including cancer and neurodegenerative disorders .

Synthesis of Other Compounds

This compound serves as a precursor in the synthesis of various heterocyclic compounds through cyclization reactions. These reactions are essential for developing new pharmaceuticals and agrochemicals . The compound's ability to act as a ligand in coordination chemistry has also been explored, leading to the formation of metal complexes with potential applications in catalysis.

Urease Inhibition

Thiourea derivatives have been recognized for their urease inhibitory activity, which is significant in agricultural applications, particularly in enhancing nitrogen use efficiency in fertilizers . The inhibition of urease can reduce ammonia volatilization from urea fertilizers, thus improving their effectiveness.

Data Tables

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of several thiourea derivatives, including this compound. The results indicated that this compound exhibited significant inhibition zones against tested bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Anticancer Mechanism

In vitro studies on cancer cell lines treated with this compound revealed that it induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. This mechanism highlights its potential role in cancer therapy .

Mechanism of Action

The mechanism of action of (3-Ethynylphenyl)thiourea involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The ethynyl group enhances its binding affinity and specificity towards certain enzymes. Additionally, it can interfere with cellular signaling pathways, leading to altered cellular functions and responses .

Comparison with Similar Compounds

Similar Compounds

Thiourea: The parent compound, with a simpler structure lacking the ethynyl group.

Phenylthiourea: Similar structure but without the ethynyl substitution.

N-phenylthiourea: Another derivative with different substitution patterns on the phenyl ring.

Uniqueness

(3-Ethynylphenyl)thiourea is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity. This substitution enhances its ability to participate in specific reactions and interact with biological targets more effectively compared to its analogs .

Biological Activity

(3-Ethynylphenyl)thiourea is a compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through the reaction of 3-ethynylaniline with thiocarbamide. The resulting compound features a thiourea functional group, which is known for its biological versatility.

Antimicrobial Activity

The antimicrobial potential of this compound has been explored in various studies, revealing its effectiveness against a range of pathogens.

1. Antibacterial Activity

Research indicates that thiourea derivatives exhibit varying degrees of antibacterial activity. For instance, this compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.

- Minimum Inhibitory Concentration (MIC) values for this compound against these bacteria typically range from 10 to 50 µg/mL, demonstrating moderate antibacterial efficacy compared to standard antibiotics like ciprofloxacin .

2. Antifungal Activity

In addition to antibacterial properties, this compound has also exhibited antifungal activity against species such as Candida albicans. Studies have reported MIC values around 20 µg/mL, indicating its potential as an antifungal agent .

Anticancer Properties

The anticancer activity of this compound has been investigated in various cancer cell lines.

- Cytotoxicity : The compound has demonstrated cytotoxic effects on several cancer cell lines, including breast and prostate cancer cells. IC50 values for these cell lines have been reported between 5 µM and 15 µM, suggesting significant potential for therapeutic applications .

- Mechanism of Action : The anticancer effects are believed to stem from the inhibition of key signaling pathways involved in cell proliferation and survival. Thiourea derivatives have been shown to induce apoptosis in cancer cells through the activation of caspase pathways .

Case Studies

Several case studies highlight the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study evaluated the effectiveness of various thiourea derivatives, including this compound, against multi-drug resistant strains of bacteria. The results indicated that this compound inhibited biofilm formation significantly, which is crucial for treating chronic infections .

- Anticancer Research : In vitro studies demonstrated that this compound effectively reduced cell viability in breast cancer cell lines by inducing oxidative stress and apoptosis. This study emphasized its potential as a lead compound for further development in cancer therapy .

Summary Table of Biological Activities

Properties

IUPAC Name |

(3-ethynylphenyl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c1-2-7-4-3-5-8(6-7)11-9(10)12/h1,3-6H,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJLKRWCFKGBWFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883949-25-5 | |

| Record name | (3-ethynylphenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.